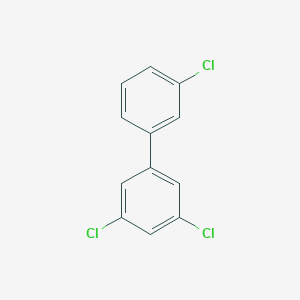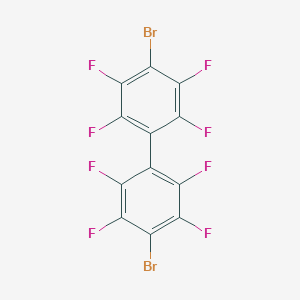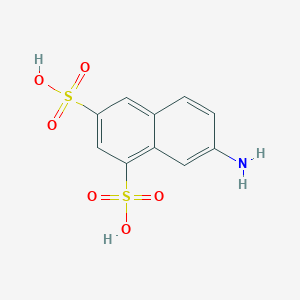
Aroclor 1016
Übersicht
Beschreibung
3,3',5-TRICHLOROBIPHENYL is a mixture of polychlorinated biphenyls (PCBs) with an average chlorine content of 41.5%. It is composed mainly of trichlorobiphenyls, along with mono-, bi-, tetra-, and pentachlorinated homologs . PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the 1970s due to their environmental persistence and harmful health effects .
Wirkmechanismus
Target of Action
Aroclor 1016, a commercial mixture of polychlorinated biphenyls (PCBs), primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . It also plays a role in cell-cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific PCBs present in the mixture. Chronic exposure to some PCB formulations can result in respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. PCBs are no longer produced or used in the United States today; the major source of exposure to PCBs today is the redistribution of PCBs already present in soil and water . Smaller amounts of PCBs may be released to the air from disposal sites containing transformers, capacitors, and other PCB wastes, incineration of PCB-containing wastes, and improper disposal of the compounds to open areas . PCBs have been detected in indoor air at concentrations of an order of magnitude greater than ambient air .
Wissenschaftliche Forschungsanwendungen
3,3',5-TRICHLOROBIPHENYL has been used in various scientific research applications, including:
Environmental Studies: 3,3',5-TRICHLOROBIPHENYL is used as a standard for analyzing PCB contamination in environmental samples.
Analytical Chemistry: 3,3',5-TRICHLOROBIPHENYL is used as a reference material in gas chromatography and mass spectrometry for the identification and quantification of PCBs.
Biochemische Analyse
Biochemical Properties
Aroclor 1016 activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It also binds to the XRE promoter region of genes it activates . The mechanism of action varies with the specific PCB. Dioxin-like PCBs bind to the aryl hydrocarbon receptor, disrupting cell function by altering the transcription of genes .
Cellular Effects
Chronic exposure to some PCB formulations, including this compound, results in respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects . This compound also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds to the aryl hydrocarbon receptor, altering the transcription of genes and inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .
Temporal Effects in Laboratory Settings
It is known that PCBs, including this compound, do not break down readily and can persist in the environment for extended periods .
Dosage Effects in Animal Models
The RfD for this compound is 0.00007 milligrams per kilogram body weight per day (mg/kg/d) based on reduced birth weights in monkeys . This suggests that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
Due to their lipophilic nature, PCBs like this compound tend to accumulate in lipid-rich tissues, such as the liver, adipose, and skin . They are absorbed via inhalation, oral, and dermal routes of exposure and are transported in the blood, often bound to albumin .
Transport and Distribution
This compound, like other PCBs, is transported in the blood, often bound to albumin, and tends to accumulate in lipid-rich tissues . This includes the liver, adipose tissue, and skin .
Subcellular Localization
Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell .
Vorbereitungsmethoden
3,3',5-TRICHLOROBIPHENYL is produced by distilling Aroclor 1242 to remove the more highly chlorinated congeners, resulting in a product with a lower chlorine content . The industrial production of 3,3',5-TRICHLOROBIPHENYL involves the chlorination of biphenyl in the presence of a catalyst, followed by fractional distillation to achieve the desired chlorine content .
Analyse Chemischer Reaktionen
3,3',5-TRICHLOROBIPHENYL undergoes various chemical reactions, including:
Oxidation: PCBs can be oxidized to form hydroxylated metabolites. Common oxidizing agents include potassium permanganate and ozone.
Reduction: PCBs can be reduced to less chlorinated biphenyls using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated PCBs, while reduction can produce less chlorinated biphenyls .
Vergleich Mit ähnlichen Verbindungen
3,3',5-TRICHLOROBIPHENYL is one of several Aroclor mixtures produced by the Monsanto Company. Other similar compounds include:
- Aroclor 1221
- Aroclor 1232
- Aroclor 1242
- Aroclor 1248
- Aroclor 1254
- Aroclor 1260
- Aroclor 1268
3,3',5-TRICHLOROBIPHENYL is unique due to its lower chlorine content compared to other Aroclors, making it more biodegradable and less environmentally persistent .
Eigenschaften
IUPAC Name |
1,3-dichloro-5-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGNAJQTOXRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858937 | |
| Record name | 3,3',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-87-0, 12674-11-2 | |
| Record name | 3,3′,5-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aroclor 1016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012674112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',5-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998089L9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aroclor 1016, like other PCB mixtures, does not have a single, well-defined target. Its effects stem from its ability to disrupt various biological processes. One significant effect is the induction of certain cytochrome P450 enzymes, particularly those belonging to the phenobarbital-inducible class. [, ] This induction can alter the metabolism of other compounds, including hormones and drugs. [, , ] Additionally, this compound exposure has been linked to endocrine disruption, particularly affecting thyroid hormone levels. []
A: Research using human choriocarcinoma JEG-3 cells demonstrated that this compound exposure can lead to a concentration-dependent decrease in aromatase activity. [] Aromatase is the enzyme responsible for converting androgens into estrogens. This suggests that this compound might have anti-estrogenic effects, especially at specific concentrations.
ANone: this compound is not a single compound but a mixture of PCBs, each with its own molecular formula and weight. Therefore, a single molecular formula and weight cannot be assigned to this compound.
A: While individual PCB congeners within this compound can be identified and quantified using techniques like gas chromatography coupled with mass spectrometry (GC-MS), there isn’t a single spectroscopic profile for the entire mixture. [, , ]
A: this compound was used in various industrial applications, primarily as an insulating fluid in electrical equipment like capacitors. [, , ] Its chemical stability and dielectric properties made it suitable for these applications.
ANone: this compound itself was not utilized for its catalytic properties. Its applications stemmed from its physical and chemical properties, such as its dielectric constant and stability at high temperatures.
A: this compound is known for its chemical stability, which contributed to its persistence in the environment. This stability also posed challenges for its degradation and removal from contaminated sites. []
A: Due to their environmental persistence and toxicological concerns, including carcinogenicity and endocrine disruption, the production and use of PCBs, including this compound, have been banned in many countries. [, , , ] Regulations are in place for the management and disposal of PCB-containing materials.
A: this compound can be absorbed through ingestion, inhalation, or dermal contact. [, ] Due to their lipophilic nature, PCBs tend to accumulate in fatty tissues, leading to biomagnification in food webs. [, ] Metabolism of PCBs is complex and varies depending on the specific congener and the organism. [] Excretion is slow, primarily through feces and, to a lesser extent, urine. []
ANone: "Efficacy" is not an applicable term for this compound, as it was not designed as a therapeutic agent. Instead, research has focused on its toxicological effects.
ANone: Resistance mechanisms are not typically associated with this compound, as it is not a pharmaceutical agent or a biological stressor like a pathogen.
ANone: this compound exposure has been linked to various adverse health effects in both animals and humans. These effects include:
ANone: Drug delivery and targeting strategies are not relevant to this compound, as it is not a pharmaceutical agent.
A: Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques for analyzing this compound and other PCB mixtures in environmental matrices. [, , ] These methods allow for the separation and quantification of individual PCB congeners within the mixture.
A: this compound is highly resistant to degradation in the environment due to its stable chemical structure, particularly the strong carbon-chlorine bonds. [] This persistence allows it to accumulate in soil, water, and air, posing risks to ecosystems and human health.
ANone: Remediation techniques for this compound contaminated sites include:
A: this compound, like other PCB mixtures, exhibits low solubility in water but higher solubility in organic solvents and lipids. [] This lipophilicity contributes to its tendency to bioaccumulate in fatty tissues of organisms. [, ]
A: Validation of analytical methods for this compound analysis is crucial to ensure the accuracy, precision, and reliability of the results. Validation typically involves assessing parameters like linearity, sensitivity, selectivity, recovery, and reproducibility. [, ]
A: Strict quality control and assurance measures are essential throughout the lifecycle of products containing this compound, from manufacturing to disposal, to minimize environmental contamination and health risks. These measures should comply with relevant regulations and guidelines. [, ]
A: While this compound might not be a strong immunogen itself, some studies suggest that PCB exposure can potentially modulate immune responses, making individuals more susceptible to infections or influencing the development of autoimmune diseases. []
ANone: Drug-transporter interactions are not a primary concern for this compound, as it is not a pharmaceutical drug.
A: this compound is a known inducer of certain cytochrome P450 enzymes, particularly those belonging to the phenobarbital-inducible family. [, , ] This induction can increase the metabolism of other compounds, potentially leading to:
ANone: Following the ban on PCBs, several alternatives were developed and employed, including:
A: The management and disposal of this compound-containing materials are subject to stringent regulations due to their hazardous nature. [, ] Common practices include:
ANone: Various research institutions, government agencies, and online databases provide valuable resources for this compound research. These resources include toxicological data, analytical methods, environmental fate information, and regulatory guidelines.
A: The environmental persistence and potential toxicity of PCBs, including this compound, were recognized in the mid-20th century. [] Landmark studies in the 1960s and 1970s revealed their widespread presence in the environment, bioaccumulation in food webs, and potential to cause adverse health effects.
A: this compound research requires a multidisciplinary approach, drawing expertise from fields such as environmental science, toxicology, analytical chemistry, biochemistry, and public health. [] Collaborative efforts are essential to effectively address the challenges posed by this persistent and hazardous contaminant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)



![Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI)](/img/structure/B165744.png)



